Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationships

Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate is a synthetic isonicotinic acid derivative characterized by a pyridine ring bearing a methyl ester at the 4-position and a 3-fluoro-5-(trifluoromethyl)benzyl substituent at the 2-position. With a molecular formula of C15H11F4NO2 and a molecular weight of 313.25 g/mol, this compound belongs to a class of fluorinated heterocyclic building blocks commonly employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and target-binding interactions.

Molecular Formula C15H11F4NO2
Molecular Weight 313.25 g/mol
CAS No. 1251845-21-2
Cat. No. B1445108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate
CAS1251845-21-2
Molecular FormulaC15H11F4NO2
Molecular Weight313.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)CC2=CC(=CC(=C2)F)C(F)(F)F
InChIInChI=1S/C15H11F4NO2/c1-22-14(21)10-2-3-20-13(7-10)6-9-4-11(15(17,18)19)8-12(16)5-9/h2-5,7-8H,6H2,1H3
InChIKeyCDEKOELZRBVCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate (CAS 1251845-21-2): Core Chemical Profile for Informed Procurement


Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate is a synthetic isonicotinic acid derivative characterized by a pyridine ring bearing a methyl ester at the 4-position and a 3-fluoro-5-(trifluoromethyl)benzyl substituent at the 2-position . With a molecular formula of C15H11F4NO2 and a molecular weight of 313.25 g/mol, this compound belongs to a class of fluorinated heterocyclic building blocks commonly employed in medicinal chemistry to modulate lipophilicity, metabolic stability, and target-binding interactions . The simultaneous presence of electron-withdrawing fluoro and trifluoromethyl groups on the benzyl moiety creates a distinctive electronic environment that distinguishes it from other regioisomeric benzyl isonicotinates, making precise CAS-number-driven sourcing essential for reproducible research outcomes .

Why Generic Substitution Fails for Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate


Generic substitution among isonicotinate benzyl esters is unreliable because the position and nature of halogen substituents on the benzyl ring critically dictate the compound's electronic profile, conformational preference, and ensuing biological or physicochemical behavior [1]. For example, moving the trifluoromethyl group from the 5- to the 4-position or removing the 3-fluoro substituent alters the dipole moment, hydrogen-bond acceptor capacity, and steric bulk of the molecule, which can translate into substantial differences in target affinity, selectivity, or metabolic turnover [2]. Consequently, procurement of the precise regioisomer is mandatory for studies where structure-activity relationships hinge on the specific 3-fluoro-5-trifluoromethyl substitution pattern, and ad-hoc replacement with a positional analogue risks invalidating comparative pharmacological or synthetic datasets [2].

Quantitative Evidence Guide: Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate vs. Closest Analogs


Electronic Profile Differentiation: Hammett Substituent Constants of 3-Fluoro-5-trifluoromethyl vs. 4-Trifluoromethyl Benzyl Isonicotinates

The 3-fluoro-5-trifluoromethyl substitution pattern imparts a distinct electronic influence compared to the commonly available 4-trifluoromethyl analog. Using tabulated Hammett σ constants, the combined meta-fluoro (σ_m = 0.34) and meta-trifluoromethyl (σ_m = 0.43) groups yield an approximate cumulative σ_m of +0.77, whereas the para-trifluoromethyl analog exerts only σ_p = +0.54 [1]. This higher electron-withdrawing character in the target compound can result in measurably different reactivity in nucleophilic aromatic substitution or metabolic oxidation rates, providing a quantifiable basis for selecting the 3-fluoro-5-trifluoromethyl regioisomer when stronger electron deficiency on the benzyl ring is desired [2].

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationships

Lipophilicity Differentiation: Computed logP of 3-Fluoro-5-trifluoromethyl vs. 3-Trifluoromethyl Benzyl Isonicotinates

The additional 3-fluoro substituent on the benzyl ring increases molecular lipophilicity relative to the 3-trifluoromethyl-only analog. Using atomic contribution methods (XLogP3), the target compound has a predicted logP of approximately 3.8, whereas methyl 2-(3-(trifluoromethyl)benzyl)isonicotinate (CAS 1251844-80-0) has a predicted logP of approximately 3.3 [1][2]. This ΔlogP of approximately +0.5 indicates moderately enhanced membrane permeability potential, which may influence cellular uptake and in vivo distribution profiles in comparative pharmacological studies [2].

Drug Design ADME Prediction Lipophilicity

Synthetic Accessibility: Comparative Yield of Negishi Coupling Route

Literature precedent for the analogous 3-fluoro-4-(trifluoromethyl) isomer demonstrates an 88% isolated yield for the Negishi coupling between methyl 2-chloroisonicotinate and (3-fluoro-4-(trifluoromethyl)benzyl)zinc bromide . While the exact yield for the target 3-fluoro-5-isomer has not been published as a standalone value, the close structural similarity supports a comparable synthetic efficiency, making this building block accessible for scale-up in medicinal chemistry campaigns [1]. Procurement of the pre-formed ester eliminates the need for in-house coupling optimization, saving 1-2 weeks of synthetic effort per batch.

Synthetic Chemistry Process Development Building Block Sourcing

Optimal Application Scenarios for Methyl 2-(3-fluoro-5-(trifluoromethyl)benzyl)isonicotinate Based on Differentiated Properties


Medicinal Chemistry: Lead Optimization Requiring Enhanced Electron Deficiency on the Benzyl Group

When a structure-activity relationship (SAR) study reveals that increased electron-withdrawing character on the benzyl substituent improves target binding (e.g., HDAC6 inhibition or kinase hinge-binding), the 3-fluoro-5-trifluoromethyl isomer is the preferred choice over the 4-trifluoromethyl analog, as it provides a cumulative Hammett σmeta of +0.77 versus +0.54 for the para-substituted comparator [1]. This electronic differentiation can translate into measurable gains in IC50 values or residence times in enzymatic assays [2].

ADME Optimization: Improving Membrane Permeability via Elevated Lipophilicity

In programs where a moderate increase in logP is required to enhance passive membrane permeability without breaching Lipinski's Rule of Five, the 3-fluoro-5-trifluoromethyl isomer offers a predicted ΔlogP of +0.5 relative to the 3-trifluoromethyl analog, positioning it as a strategic building block for balancing solubility and permeability in CNS or intracellular-targeting compounds [1].

Chemical Biology: Isomer-Specific Probe Design

For chemical biology experiments where regioisomeric purity is critical—such as photoaffinity labeling, target engagement assays, or competitive ABPP—the distinct retention time and mass fragmentation pattern of the 3-fluoro-5-trifluoromethyl isomer, arising from its unique substitution geometry, ensures unambiguous identification and quantification in LC-MS/MS workflows, reducing the risk of misannotation inherent to mixtures of positional isomers [2].

Process Chemistry: Reliable Building Block for Late-Stage Functionalization

The commercial availability of the compound as a 95%-purity solid or oil allows process chemists to bypass the de novo synthesis of the 3-fluoro-5-trifluoromethylbenzyl fragment, leveraging the established Negishi coupling route (validated at 88% yield for the analogous 3-fluoro-4-isomer) for rapid generation of focused libraries in structure-guided drug discovery [1].

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